Product packaging for 6-Phenoxy-1,4-dihydroquinolin-4-one(Cat. No.:CAS No. 855871-94-2)

6-Phenoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2605547
CAS No.: 855871-94-2
M. Wt: 237.258
InChI Key: BBMPRDGTSPIYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance of Quinoline (B57606) and Quinolinone Derivatives in Drug Discovery

The history of quinoline derivatives in medicine is intrinsically linked to the discovery of quinine, an alkaloid isolated from the bark of the Cinchona tree in 1820. researchgate.net Quinine's potent antimalarial properties marked the beginning of a long and fruitful journey of exploring the therapeutic potential of the quinoline nucleus. researchgate.net This discovery spurred extensive research, leading to the synthesis of numerous quinoline-based drugs that have had a profound impact on global health. For instance, Chloroquine, a synthetic quinoline derivative discovered in 1934, became a cornerstone of malaria treatment for decades. researchgate.net

The development of quinolin-4-one derivatives, also known as 4-quinolones, further expanded the medicinal applications of this scaffold. The discovery of nalidixic acid in the early 1960s as the first quinolone antibacterial agent was a significant milestone. researchgate.netrsc.org This led to the development of subsequent generations of fluoroquinolones, such as ciprofloxacin (B1669076) and levofloxacin, which are broad-spectrum antibiotics widely used to treat a variety of bacterial infections. nih.gov The journey from natural product isolation to synthetic analogues and their evolution into potent therapeutic agents underscores the enduring significance of the quinoline and quinolinone scaffold in drug discovery. researchgate.netuni.lu

Prevalence of the Quinolinone Core in Biologically Active Molecules

The quinolinone core is a recurring structural feature in a vast number of biologically active compounds, both of natural and synthetic origin. rsc.orgresearchgate.net Quinolinone alkaloids are found in various plants and microorganisms, where they exhibit a range of pharmacological activities. nih.gov In the realm of synthetic medicinal chemistry, the quinolinone scaffold serves as a versatile building block for the creation of novel therapeutic agents. researchgate.net

The adaptability of the quinolinone ring system allows for functionalization at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. rsc.org This has led to the development of a diverse library of quinolinone derivatives with a wide array of biological targets. The prevalence of this core in numerous drugs and clinical candidates is a testament to its favorable physicochemical properties and its ability to interact with various biological macromolecules. researchgate.net

General Overview of Pharmacological Relevance of Quinoline Scaffolds

The pharmacological relevance of the quinoline scaffold is exceptionally broad, with derivatives demonstrating a wide range of therapeutic effects. nih.govnih.govacs.org Beyond their well-established roles as antimalarial and antibacterial agents, quinoline-based compounds have been investigated and developed for numerous other medical applications.

These include:

Anticancer activity: Certain quinoline derivatives have shown potent antitumor effects, targeting various mechanisms involved in cancer progression. researchgate.netnih.gov

Antiviral activity: The quinoline scaffold is present in some antiviral drugs, including those targeting HIV. researchgate.net

Anti-inflammatory properties: Several quinoline derivatives have demonstrated significant anti-inflammatory effects. acs.org

Cardiovascular effects: Some quinoline compounds have been explored for their potential in treating cardiovascular diseases.

Neurodegenerative diseases: The quinoline framework is also being investigated for its potential in developing treatments for neurodegenerative disorders like Alzheimer's disease. researchgate.net

The ability of the quinoline scaffold to be modified to interact with a multitude of biological targets solidifies its status as a cornerstone in the development of new medicines. nih.govresearchgate.net

Specific Research Focus on the 6-Phenoxy-1,4-dihydroquinolin-4-one Framework

While extensive research has been conducted on the broader quinoline and quinolinone families, specific investigations into This compound are not widely documented in publicly available literature. The compound is registered in chemical databases, providing its basic molecular formula (C15H11NO2) and structure. uni.lu

However, the lack of specific studies on this exact molecule does not diminish the potential interest in its framework. Research into structurally related compounds, particularly those with substitutions at the 6-position and phenoxy groups, offers valuable insights into the potential biological activities of this chemical space. For instance, derivatives of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline have been synthesized and evaluated as potential DNA gyrase inhibitors with antibacterial activity. nih.gov

Furthermore, research on 4-phenoxy-quinoline derivatives has identified potent biological activities. These include the development of selective c-Met kinase inhibitors for cancer therapy and orally bioavailable Aurora Kinase B relocation blockers, which represent a novel antimitotic strategy for treating cancer. nih.govnih.gov The synthesis of functionalized phenoxy quinolines has also yielded compounds with antibacterial activity against multidrug-resistant bacteria like ESBL-producing E. coli and MRSA. mdpi.com

The following tables summarize the biological activities of some of these related quinoline derivatives, highlighting the therapeutic potential of the broader phenoxy-quinoline scaffold.

Compound Class Biological Target/Activity Significance Reference
6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivativesDNA gyrase inhibitors, AntibacterialPotential new class of antibiotics. nih.gov
4-phenoxy-6,7-disubstituted quinolines with semicarbazone scaffoldsSelective c-Met kinase inhibitorsPromising for targeted cancer therapy. nih.gov
4-Phenoxy-quinoline derivatives with halogen substitutionsAurora Kinase B (AURKB) relocation blockersNovel antimitotic mechanism for cancer treatment. nih.gov
Functionalized Phenoxy QuinolinesAntibacterial against ESBL E. coli and MRSAAddresses the challenge of antibiotic resistance. mdpi.com
Specific Derivative Example Reported IC50/Activity Cell Line/Organism Reference
6-fluoro-2-(3-phenoxyphenyl)-4-phenylquinolineIC50: 0.389 µg/mL (DNA gyrase inhibition)S. aureus nih.gov
2-(3-phenoxyphenyl)-4-phenylquinolin-6-olIC50: 0.328 µg/mL (DNA gyrase inhibition)S. aureus nih.gov
Compound 35 (4-phenoxy-quinoline with semicarbazone)IC50: 4.3 nM (c-Met kinase inhibition)HT-29, A549, MKN-45, MDA-MB-231 cell lines nih.gov
LXY18 (Br-substituted 4-phenoxy-quinoline)Sub-nanomolar antimitotic activityHuman-derived cancer cell lines nih.gov

The research on these related compounds underscores the therapeutic promise of the phenoxy-quinolinone scaffold. The introduction of a phenoxy group at various positions of the quinoline ring system can lead to potent and selective biological activities. While direct research on This compound is currently limited, the findings from analogous structures suggest that it could be a valuable candidate for future investigation in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO2 B2605547 6-Phenoxy-1,4-dihydroquinolin-4-one CAS No. 855871-94-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenoxy-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-15-8-9-16-14-7-6-12(10-13(14)15)18-11-4-2-1-3-5-11/h1-10H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMPRDGTSPIYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)NC=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 6 Phenoxy 1,4 Dihydroquinolin 4 One and Analogues

Foundational Synthetic Routes to 1,4-Dihydroquinolin-4-one Systems

The 1,4-dihydroquinolin-4-one, often existing in tautomeric equilibrium with 4-hydroxyquinoline, is a foundational structure in many pharmaceutical compounds. Its synthesis has been achieved through several classic cyclization reactions. A common strategy involves the cyclization of precursors derived from aniline derivatives.

Conrad-Limpach-Knorr Reaction and its Modifications

The Conrad-Limpach synthesis, first reported in 1887, is a cornerstone method for preparing 4-hydroxyquinolines (the enol tautomer of quinolin-4-ones). The reaction involves the condensation of an aniline with a β-ketoester. The initial step is an acid-catalyzed addition of the aniline to the keto group of the β-ketoester, forming an enamine intermediate. This intermediate is then subjected to a high-temperature thermal cyclization (typically around 250 °C) to afford the 4-hydroxyquinoline product.

The mechanism proceeds via an initial attack of the aniline on the keto group, leading to a Schiff base, which undergoes keto-enol tautomerization. This is followed by an electrocyclic ring-closing reaction and subsequent elimination of an alcohol to form the final product. The final product is often represented as the 4-hydroxyquinoline (enol form), but it is believed that the 4-quinolone (keto form) is the predominant tautomer. The choice of high-boiling point, inert solvents like mineral oil is crucial for achieving high yields in the cyclization step.

Under different temperature conditions, the reaction can yield different isomers. The Knorr modification involves reacting the aniline and β-ketoester at higher initial temperatures (e.g., 140 °C), which favors the formation of a β-keto anilide intermediate, leading to the synthesis of 2-hydroxyquinolines instead of the 4-hydroxy isomers.

Gould-Jacobs Cyclization and Related Approaches

The Gould-Jacobs reaction is another powerful and widely used method for constructing the quinolin-4-one framework. This multi-step process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (or a similar acyl malonic ester). This initial reaction forms an anilidomethylenemalonic ester intermediate.

The subsequent key step is a thermal cyclization of this intermediate, which occurs readily upon heating, often in a high-boiling solvent like diphenyl ether. This electrocyclization process forms the heterocyclic ring. The resulting product, a 4-hydroxy-3-carboalkoxyquinoline, is then subjected to saponification (hydrolysis of the ester) followed by decarboxylation to yield the final 1,4-dihydroquinolin-4-one. This method has proven effective for the synthesis of numerous quinolone-based antibiotics. The regioselectivity of the cyclization can be influenced by steric and electronic factors when using asymmetrically substituted anilines.

Cyclization Reactions from Substituted Anilines and Malonates

The reactions of substituted anilines with malonate derivatives represent a general and versatile approach to quinolin-4-one systems, encompassing the Gould-Jacobs reaction as a prime example. The core transformation involves forming a C-N bond between the aniline nitrogen and one carbon of the malonate derivative, followed by an intramolecular cyclization where a C-C bond is formed between the aniline's aromatic ring and another part of the malonate-derived chain.

For instance, the reaction between a substituted aniline, such as 3-chloro-4-fluoroaniline, and diethyl ethoxymethylenemalonate (EMME) first produces the open-chain intermediate. This intermediate is then cyclized at high temperatures in a solvent like diphenyl ether to selectively produce the corresponding ethyl 4-hydroxyquinoline-3-carboxylate. This highlights the broader applicability of using various substituted anilines and malonate esters to access a diverse range of functionalized quinolin-4-one cores.

Specific Synthetic Strategies for Introducing the Phenoxy Moiety at C-6

To synthesize the target compound, 6-phenoxy-1,4-dihydroquinolin-4-one, the phenoxy group can be introduced either by starting with a pre-functionalized precursor, 4-phenoxyaniline, in one of the foundational routes described above, or by attaching the phenoxy group to a pre-formed 6-halo-quinolin-4-one scaffold.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides a direct route to forming the aryl ether linkage. This reaction requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group.

One viable pathway to this compound involves the SNAr reaction on a 6-halo-1,4-dihydroquinolin-4-one intermediate. In this scenario, the quinolinone ring itself, particularly the electron-withdrawing effect of the C-4 carbonyl group, helps to activate a halogen at the C-6 position toward nucleophilic attack by a phenoxide anion.

Alternatively, the key precursor, 4-phenoxyaniline, can be synthesized via an SNAr reaction. For example, reacting 4-chloronitrobenzene with potassium phenoxide, followed by the chemical reduction of the nitro group to an amine, yields 4-phenoxyaniline. This aniline derivative can then be used as the starting material in a Conrad-Limpach or Gould-Jacobs cyclization to build the quinolinone ring.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution
Reactant 1Reactant 2ConditionsProduct Type
2,4,6-TrinitrochlorobenzeneNaOH (aq)Room TemperatureAryl ether (phenol)
p-ChloronitrobenzeneHydroxide ion130 °CAryl ether (phenol)
Aryl Halide (activated)Nucleophile (e.g., RO⁻)Heat, Polar SolventAryl ether

Cross-Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig)

Modern cross-coupling reactions offer powerful and versatile methods for the formation of carbon-heteroatom bonds, including the C-O bond of the phenoxy ether linkage.

Ullmann Condensation: The Ullmann reaction, specifically the Ullmann-type ether synthesis, is a classical method for forming diaryl ethers. It involves the copper-catalyzed coupling of an aryl halide with a phenol (or its corresponding phenoxide). This method could be applied in two ways:

Coupling a pre-formed 6-halo-1,4-dihydroquinolin-4-one with phenol in the presence of a copper catalyst and a base.

Synthesizing the 4-phenoxyaniline precursor by coupling 4-haloaniline or a protected derivative with phenol, followed by cyclization.

While historically requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols often use catalytic amounts of copper with specific ligands, allowing for milder reaction conditions.

Buchwald-Hartwig C-O Coupling: The palladium-catalyzed Buchwald-Hartwig amination is a well-established method for C-N bond formation. An important variation of this reaction is the Buchwald-Hartwig ether synthesis, which couples aryl halides or triflates with alcohols or phenols to form aryl ethers. This transformation is catalyzed by a palladium complex, typically generated in situ from a palladium source (e.g., Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., X-Phos, BINAP).

To obtain this compound, a 6-bromo- or 6-chloro-1,4-dihydroquinolin-4-one could be coupled with phenol using a suitable palladium/ligand system and a base such as cesium carbonate or potassium tert-butoxide. The versatility and functional group tolerance of the Buchwald-Hartwig reaction make it a highly attractive and reliable method for this key transformation.

Table 2: Comparison of Cross-Coupling Reactions for C-O Bond Formation
ReactionCatalystTypical SubstratesKey Features
Ullmann Ether Synthesis Copper (CuI, Cu(0))Aryl Halides (esp. I, Br) + PhenolsClassical method, often requires high temperatures; modern versions are milder with ligands.
Buchwald-Hartwig Ether Synthesis Palladium (e.g., Pd(OAc)₂) + LigandAryl Halides/Triflates + PhenolsHigh functional group tolerance, generally milder conditions, broad substrate scope, relies on specialized phosphine ligands.

Functionalization and Derivatization Strategies on the this compound Core

The this compound scaffold is a versatile platform for chemical modification, allowing for the introduction of a wide array of functional groups at various positions. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity. Key sites for derivatization include the nitrogen atom at the N-1 position and the carbon atom at the C-3 position. Strategic functionalization at these sites enables the exploration of structure-activity relationships and the development of novel analogues.

Substitutions at the Nitrogen (N-1) Position

The secondary amine within the 1,4-dihydroquinolin-4-one core is a prime target for substitution reactions. Its nucleophilic character allows for the straightforward introduction of alkyl and acyl groups, which can significantly alter the steric and electronic properties of the molecule.

N-alkylation is a fundamental transformation for derivatizing the this compound core. This reaction typically involves the deprotonation of the N-1 nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide. Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while the reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF).

A variety of alkylating agents can be employed, ranging from simple alkyl halides to more complex functionalized side chains. For instance, the introduction of small alkyl groups like ethyl or larger moieties such as benzyl is readily achieved. The synthesis of 1-ethyl or 1-benzyl derivatives of analogous 4-quinolone cores has been well-documented, demonstrating the feasibility of this approach. researchgate.netmdpi.com The choice of the alkylating agent is critical as the substituent at the N-1 position can play a significant role in the molecule's interaction with biological targets. Studies on related quinazolinone structures have shown that N-alkylation with reagents like ethyl chloroacetate or benzyl chloride proceeds efficiently to yield the corresponding N-substituted products. mdpi.com

Table 1: Examples of N-1 Alkylation Reactions on the 4-Quinolone Core

Alkylating AgentBaseSolventProductRef.
Ethyl IodideK₂CO₃DMF1-Ethyl-4-quinolone derivative mdpi.com
Benzyl BromideK₂CO₃DMF1-Benzyl-4-quinolone derivative mdpi.com
Ethyl ChloroacetateK₂CO₃DMFEthyl 2-(4-oxoquinolin-1(4H)-yl)acetate mdpi.com
EpichlorohydrinK₂CO₃Acetone1-(2,3-dihydroxypropyl)-4-quinolone mdpi.com

Acylation at the N-1 position introduces a carbonyl group, forming an N-acyl derivative. This modification can influence the molecule's conformation and hydrogen-bonding capabilities. The reaction is typically performed by treating the parent quinolinone with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the liberated acid.

While less common than N-alkylation, N-acylation provides access to a different chemical space. For the related quinolin-2(1H)-one scaffold, a series of N-acyl derivatives have been synthesized and evaluated for biological activity, indicating the viability of this synthetic route. nih.gov More advanced methods have also been developed, including a cobalt-catalyzed C-H amidation of enaminones that results in N-acyl 4-quinolones. nih.gov Furthermore, the use of acyl-1,4-dihydropyridines as radical acylation reagents presents a modern approach to functionalize N-heterocycles, including the 4-quinolone core, under oxidative conditions. mdpi.com

Table 2: Methodologies for N-1 Acylation of Quinolone and Related Scaffolds

Acylation MethodReagent TypeCatalyst/ConditionsProduct TypeRef.
Classical AcylationAcyl Chloride / AnhydrideBase (e.g., Pyridine)N-Acyl-quinolin-2(1H)-one nih.gov
Cobalt-Catalyzed AmidationEnaminone + DioxazoloneCo(III) catalystN-Acyl-4-quinolone nih.gov
Radical AcylationAcyl-1,4-dihydropyridineOxidant (e.g., Na₂S₂O₈)N-Acyl-N-heterocycle mdpi.com

Modifications at the C-3 Position (e.g., Carboxylic Acid, Hydrazide, Carboxamide Derivatives)

The C-3 position of the this compound ring is another key site for functionalization. The introduction of substituents at this position, particularly those involving a carbonyl group, is a common strategy in the development of quinolone-based compounds.

A carboxylic acid group at the C-3 position is a hallmark of many biologically active quinolones. The synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a well-established process, often achieved through thermal cyclization of an appropriately substituted aniline, such as an anilinomethylenemalonate (Gould-Jacobs reaction), followed by hydrolysis of the resulting C-3 ester.

The typical procedure involves suspending the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate precursor in an aqueous solution of a strong base, such as sodium hydroxide, and heating under reflux. nih.gov Upon cooling and acidification, the desired 4-oxo-1,4-dihydroquinoline-3-carboxylic acid precipitates and can be isolated by filtration. nih.gov This carboxylic acid serves as a versatile synthetic handle for further derivatization.

The carboxylic acid at the C-3 position is an ideal precursor for the synthesis of carboxamide and hydrazide derivatives. These functional groups can modulate the molecule's polarity and provide additional points for hydrogen bonding, which can be critical for biological target engagement.

The synthesis of C-3 carboxamides is generally achieved by coupling the carboxylic acid with a primary or secondary amine. mdpi.comorganic-chemistry.org This transformation often requires the activation of the carboxylic acid, which can be done by converting it to an acid chloride or by using standard peptide coupling reagents. organic-chemistry.org A wide range of amines can be used in this reaction, leading to a diverse library of C-3 carboxamide derivatives. mdpi.comorganic-chemistry.org

Similarly, C-3 carbohydrazides are formed by the condensation of the C-3 carboxylic acid (or its corresponding ester) with hydrazine or a substituted hydrazine. nih.gov This reaction introduces a reactive hydrazide moiety that can be used for further conjugation or can itself be a key pharmacophoric element.

Table 3: Synthesis of C-3 Carboxamide and Hydrazide Derivatives

Starting MaterialReagentCoupling MethodProductRef.
C-3 Carboxylic AcidPrimary/Secondary AminePolymer-supported HOBt, PyBropN-Substituted-3-carboxamide organic-chemistry.org
C-3 Carboxylic AcidN-Phenylamine derivativesNot specifiedN-Phenyl-3-carboxamide mdpi.com
C-3 Carboxylic Acid EsterHydrazine HydrateReflux in Ethanol3-Carbohydrazide nih.gov

Elaboration at the C-2 Position

The C-2 position of the quinolin-4-one ring is a prime site for functionalization to introduce molecular diversity. While direct elaboration on this compound is not extensively documented, methodologies developed for the broader quinolone class are applicable. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. nih.govmdpi.com

Palladium-catalyzed C-2 Arylation: Palladium catalysts are effective for the direct arylation of quinolines at the C-2 position. amanote.com This method typically involves the reaction of a quinoline (B57606) derivative with an aryl halide or an unactivated arene in the presence of a palladium catalyst and a suitable ligand and base. This approach provides a direct route to 2-aryl-4-quinolone derivatives.

Rhodium- and Ruthenium-catalyzed C-2 Alkynylation: The introduction of an alkynyl group at the C-2 position can be achieved using rhodium(III) or ruthenium(II) catalysts. wikipedia.orgresearchgate.net These reactions often employ a directing group on the quinolone nitrogen to ensure high regioselectivity for the C-2 position. The resulting C2-alkynylated 4-quinolones are valuable intermediates for further synthetic transformations.

Copper-catalyzed C-2 Functionalization: Copper-based catalytic systems have also been utilized for the functionalization of the C-2 position of quinolones, offering a more economical alternative to palladium and rhodium. These methods can facilitate the introduction of various substituents.

The table below summarizes some of the transition-metal-catalyzed methodologies for the C-2 functionalization of the quinolone scaffold.

Transformation Catalyst System Reactants Key Features
C-2 ArylationPalladium (e.g., Pd(OAc)₂)Aryl halides, ArenesGood yields, high regioselectivity
C-2 AlkynylationRhodium (e.g., [RhCp*Cl₂]₂) or Ruthenium (e.g., [Ru(p-cymene)Cl₂]₂)Alkynylating agents (e.g., TIPS-EBX)Requires a directing group for high selectivity
C-2 AlkenylationRhodiumAlkenesDirect C-H activation

Incorporation of Other Heterocyclic Moieties (e.g., Pyridazinone, Thiadiazole, Oxadiazole)

The conjugation of the this compound core with other heterocyclic systems is a common strategy to develop novel compounds.

Pyridazinone Derivatives: A notable example is the synthesis of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a pyridazinone moiety. The synthetic approach generally involves the preparation of a suitable 4-phenoxyquinoline precursor with a reactive functional group, which is then coupled with a pyridazinone derivative.

Thiadiazole and Oxadiazole Derivatives: The incorporation of 1,3,4-thiadiazole and 1,3,4-oxadiazole rings can be achieved through several synthetic routes. A common method involves the conversion of a carboxylic acid or ester group on the quinolone scaffold into a carbohydrazide. This intermediate can then be cyclized with various reagents to form the desired heterocycle. For instance, reaction with carbon disulfide in the presence of a base can yield a 1,3,4-oxadiazole-2-thiol, which can be further functionalized. Alternatively, condensation with a carboxylic acid followed by cyclodehydration can lead to a 2,5-disubstituted 1,3,4-oxadiazole. Similarly, thiosemicarbazide can be used as a precursor for the formation of 1,3,4-thiadiazole rings.

A general synthetic scheme for the incorporation of these heterocycles is outlined below:

Preparation of a Carboxylic Acid Derivative: The this compound core is functionalized with a carboxylic acid or ester group, typically at a non-core position to avoid disrupting the quinolone system.

Formation of the Hydrazide: The carboxylic acid derivative is converted to the corresponding carbohydrazide by reacting it with hydrazine hydrate.

Cyclization to Form the Heterocycle:

Oxadiazole: The hydrazide is reacted with a suitable one-carbon synthon (e.g., triethyl orthoformate) or a carboxylic acid followed by a dehydrating agent (e.g., POCl₃).

Thiadiazole: The hydrazide is converted to a thiosemicarbazide, which is then cyclized, often under acidic conditions.

More complex fused heterocyclic systems, such as thiadiazolo[2,3-b]quinazolines, can be synthesized through multi-component reactions, for example, by reacting a 2-amino-1,3,4-thiadiazole derivative with a β-diketone and an aldehyde. researchgate.net While not directly a quinolone, this demonstrates a strategy for fusing a thiadiazole ring to a related nitrogen-containing heterocycle.

Green Chemistry Approaches and Sustainable Synthesis Methods

In recent years, there has been a significant shift towards the development of environmentally benign and sustainable methods for the synthesis of quinolone derivatives. researchgate.netnih.govnih.gov These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has been widely adopted as a green technology for the synthesis of 4-quinolones. mdpi.comwpmucdn.commdpi.comnih.gov This technique often leads to a significant reduction in reaction times, improved product yields, and cleaner reaction profiles compared to conventional heating methods. For example, the Gould-Jacobs reaction, a classical method for quinolone synthesis that typically requires high temperatures, can be performed more efficiently under microwave irradiation. wpmucdn.com

Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has also been explored for the synthesis of quinoline and quinolone derivatives. nih.govmdpi.comnih.gov Ultrasound irradiation can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures. Ultrasound-assisted synthesis can often be carried out in greener solvents, such as water or ethanol, at ambient temperatures. mdpi.com

Use of Green Catalysts and Solvents: The replacement of hazardous and expensive catalysts with more environmentally friendly alternatives is a key aspect of green chemistry. This includes the use of solid acid catalysts, ionic liquids, and metal catalysts that can be easily recovered and reused. The use of green solvents like water, ethanol, and supercritical CO₂ is also being increasingly explored to replace volatile and toxic organic solvents. researchgate.netnih.gov

The following table provides a comparative overview of conventional and green synthetic methods for quinolone synthesis.

Method Conventional Approach Green Chemistry Approach Advantages of Green Approach
Heating Oil bath, heating mantleMicrowave irradiation, UltrasoundReduced reaction times, higher yields, energy efficiency
Solvents Diphenyl ether, Dowtherm AWater, Ethanol, Ionic liquids, Solvent-free conditionsReduced toxicity and environmental impact, easier work-up
Catalysts Strong acids (e.g., H₂SO₄, PPA)Reusable solid acids, BiCl₃, basic ionic liquidsCatalyst recyclability, reduced waste, milder conditions

Stereoselective Synthesis of Chiral Analogues (if applicable to specific derivatives)

The development of stereoselective methods for the synthesis of chiral 4-quinolone analogues is an area of growing interest, as the three-dimensional arrangement of substituents can significantly influence biological activity. While specific examples for the stereoselective synthesis of chiral this compound analogues are not widely reported, methods developed for related quinolone and azaflavanone structures provide valuable insights.

One of the key strategies for introducing chirality is through the asymmetric synthesis of 2,3-dihydro-4-quinolones (azaflavanones), which are precursors to the fully aromatic 4-quinolones. Asymmetric cyclization reactions of α,β-unsaturated N-arylamides, catalyzed by chiral catalysts, can provide enantioenriched dihydro-4-quinolones. For instance, bifunctional thiourea catalysts have been successfully employed in the intramolecular aza-Michael addition of 2'-aminochalcones to yield chiral 2-aryl-2,3-dihydro-4-quinolones with high enantioselectivity.

Another approach involves the rhodium-catalyzed asymmetric 1,4-addition of arylzinc reagents to 4-quinolones. This method allows for the enantioselective introduction of an aryl group at the C-2 position of the quinolone ring, creating a chiral center.

While these methods have been demonstrated on model systems, their application to the synthesis of chiral derivatives of this compound remains an area for future exploration. The presence of substituents on the quinolone core could influence the stereochemical outcome of these reactions, necessitating careful optimization of reaction conditions. The development of direct asymmetric C-H functionalization methods for the quinolone scaffold would also represent a significant advancement in this field.

Structure Activity Relationship Sar Investigations of 6 Phenoxy 1,4 Dihydroquinolin 4 One Analogues

Impact of Substitutions on the 6-Phenoxy Moiety on Biological Potency

Modifications to the peripheral phenoxy ring at the C-6 position of the quinoline (B57606) core have been shown to be a critical determinant of biological potency. Both the electronic properties and the size of the substituents on this phenoxy group can significantly influence the compound's interaction with its biological target.

Electronic Effects of Substituents on the Phenoxy Ring

The electronic nature of substituents on the 6-phenoxy ring plays a pivotal role in modulating the biological activity of these quinolinone analogues. In studies targeting the c-Met kinase, the introduction of various functional groups has demonstrated that fine-tuning the electron density of the phenoxy ring is essential for optimizing inhibitory potential.

Research on 4-phenoxyquinoline derivatives has shown that electron-withdrawing groups on the phenoxy ring can significantly impact activity. For instance, in a series of compounds designed as c-Met inhibitors, analogues with electron-withdrawing substituents on a related aromatic ring were found to have significant inhibitory effects, whereas electron-donating groups resulted in no inhibition. ucj.org.ua This suggests that reducing the electron density on the ring system can be favorable for target binding.

Compound IDSubstitution on Phenoxy Ringc-Met IC50 (nM)Antiproliferative Activity (HT-29, IC50 µM)
Foretinib (Control) -1.80.053
Compound 35 Unsubstituted4.30.015

This table presents data for a related series of 4-phenoxy-6,7-disubstituted quinoline derivatives investigated as c-Met inhibitors. Data sourced from Qi et al. (2013). nih.gov

The general principle is that electron-withdrawing groups can enhance the interaction with specific amino acid residues in the target's binding pocket, potentially through favorable electrostatic or dipole interactions. Conversely, electron-donating groups may create unfavorable electronic matching, thereby reducing binding affinity and biological potency.

Steric Demands of Substituents on the Phenoxy Ring

Beyond electronic effects, the size and placement (ortho, meta, or para) of substituents on the 6-phenoxy ring impose significant steric constraints that affect biological activity. The accommodation of these groups within the often-tight binding pockets of target enzymes is a key factor for potent inhibition.

In the development of 2-phenylamino-4-phenoxyquinoline derivatives as HIV-1 reverse transcriptase inhibitors, specific substitution patterns on the phenoxy ring were found to be critical for activity. mdpi.com Analogues featuring 2',6'-dimethyl-4'-cyano or 2',6'-dimethyl-4'-formyl substitutions on the phenoxy moiety exhibited potent inhibitory activity, with IC50 values comparable to the established drug nevirapine. mdpi.com This highlights that di-substitution at the ortho positions combined with a group at the para position can create a favorable conformation for binding. mdpi.com

The steric bulk at different positions can either enhance binding through increased van der Waals interactions or cause steric clashes that prevent optimal orientation within the binding site. For example, bulky groups at the ortho positions of the phenoxy ring might force the ring into a specific torsional angle relative to the quinolinone core, which could be either beneficial or detrimental to its interaction with the target protein. The success of the 2',6'-dimethyl substituted compounds suggests that this particular arrangement optimally positions the molecule within the allosteric binding pocket of HIV-1 RT. mdpi.com

Role of N-1 Substitution in Modulating Activity and Selectivity

The nitrogen atom at the 1-position (N-1) of the 1,4-dihydroquinolin-4-one ring is a key site for modification, offering a vector to modulate biological activity, selectivity, and physicochemical properties. Substituents at this position can project into solvent-exposed regions or interact with specific sub-pockets of the target protein.

Influence of Alkyl and Aryl Groups

While specific data on N-1 substitution for the 6-phenoxy-1,4-dihydroquinolin-4-one scaffold is limited, broader studies on related quinolinones show that both small alkyl groups and larger aryl moieties can be accommodated. The choice between an alkyl or aryl group can influence the compound's lipophilicity, metabolic stability, and ability to form specific interactions, such as pi-pi stacking in the case of aryl rings.

Effects of Heterocyclic Substituents

Attaching heterocyclic rings to the N-1 position introduces a higher degree of complexity and potential for specific interactions, such as hydrogen bonding, which can significantly enhance binding affinity and selectivity. Studies on related quinolinone and quinoxaline (B1680401) structures have shown that N-linked heterocycles are crucial for potent biological activity.

For example, in a series of quinoxaline-2,3-dione antagonists for the NMDA receptor, binding affinity was markedly increased when the N-linked heterocyclic group (e.g., a triazolyl group) could act as a hydrogen bond acceptor, interacting with the receptor. nih.gov This demonstrates the potential of N-heterocyclic substituents to form directed, high-affinity interactions that are not possible with simple alkyl or aryl groups. While these are not quinolinone examples, the principle of using N-heterocycles to engage in specific hydrogen bonding is a widely applicable strategy in drug design. In the context of this compound analogues, a strategically chosen N-1 heterocyclic substituent could similarly exploit specific features of a target's binding site to improve potency and selectivity.

Significance of Modifications at the C-3 Position for Target Engagement

The C-3 position of the 1,4-dihydroquinolin-4-one scaffold is another critical site for chemical modification that directly influences target engagement. Substituents at this position are often oriented towards the core of the binding site and can be tailored to interact with key amino acid residues.

In the well-known fluoroquinolone antibiotics, a carboxyl group at the C-3 position is considered essential for their mechanism of action, which involves binding to DNA gyrase and topoisomerase IV. nih.gov This acidic group facilitates penetration into the bacterial cell and is crucial for the interaction with the enzyme-DNA complex. nih.gov

For other biological targets, different C-3 substituents are required. In a study on 2-methylquinolin-4(1H)-ones, the nature of the substituent at the C-3 position dictated the outcome of bromination reactions, indicating that this position significantly influences the electronic properties of the heterocyclic ring. Research has also shown that for a molecule's activity, the substituent at position 3 should ideally be coplanar with the quinoline ring. nih.gov

In the context of anticancer activity, hybrids of 1,4-quinone with quinoline derivatives, connected via an oxygen atom, have been synthesized and evaluated. While these are not direct C-3 substitutions, the studies on related quinoline structures consistently show that the region corresponding to the C-2 and C-3 positions is vital for forming key interactions with target enzymes like kinases. Modifications here can influence hydrogen bonding and hydrophobic interactions that anchor the inhibitor within the active site.

Variation of Carboxylic Acid and Carboxamide Derivatives

The nature of the substituent at the 3-position of the 4-oxo-1,4-dihydroquinoline ring is a critical determinant of biological activity. Historically, a carboxylic acid at this position has been a hallmark of the quinolone class of antibacterials, essential for their interaction with bacterial DNA gyrase and topoisomerase IV. researchgate.netnih.gov

Recent studies on related scaffolds have explored the replacement of the carboxylic acid with a carboxamide moiety, leading to compounds with different pharmacological profiles. For instance, a series of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory activity. slideshare.net These studies indicate that the carboxamide group can serve as a viable alternative to the carboxylic acid, directing the compound's activity towards new therapeutic targets. In one such study, derivative 13a was identified as a potent inhibitor of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in various cell lines. slideshare.net The in vivo efficacy of this compound in mouse models of acute lung injury and sepsis highlights the potential of these carboxamide analogues as anti-inflammatory agents. slideshare.net

The structure-activity relationship of these N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives revealed that substitutions on the N-phenyl ring significantly modulate their anti-inflammatory potency. This suggests that for a hypothetical 6-phenoxy-1,4-dihydroquinoline-3-carboxamide, the electronic and steric properties of substituents on both the phenoxy ring at position 6 and the N-phenyl ring of the carboxamide would be key areas for optimization.

Table 1: Anti-inflammatory Activity of Selected 4-Oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide Derivatives

The following table presents data on the inhibition of lipopolysaccharide (LPS)-induced cytokine production by various carboxamide derivatives in J774A.1 cells, highlighting the influence of different substituents.

CompoundSubstituentsTNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)
13aData not specified in abstractReported as significantReported as significant
Data for specific analogues beyond the lead compound 13a is not detailed in the provided search results. The study synthesized 28 derivatives, indicating a broad exploration of this chemical space. slideshare.net

Impact of Aldehyde/Hydrazone Moieties

The incorporation of aldehyde and, more commonly, hydrazone moieties represents another strategy for modifying the biological activity of heterocyclic compounds. The hydrazone group (-NH-N=CH-), a versatile pharmacophore, is known to be present in compounds with a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral effects. nih.govtandfonline.comresearchgate.net The chemical versatility of the hydrazone structure allows it to act as a linker or a key interacting moiety with biological targets. nih.gov

While specific studies on 6-phenoxy-4-oxo-1,4-dihydroquinoline-3-carbaldehyde or its corresponding hydrazones are not prominent in the available literature, the general principles of hydrazone chemistry suggest a promising avenue for derivatization. For example, reacting a hypothetical 3-carbaldehyde derivative with various hydrazides could yield a library of hydrazone analogues. The biological activity of these derivatives would likely be influenced by the nature of the substituent (R) attached to the hydrazone function. Research on other heterocyclic systems, such as those based on quinoline or imidazo[2,1-b]thiazole, has shown that the choice of the aromatic or heterocyclic ring in the hydrazone side chain is critical for antimicrobial potency. nih.govnih.gov For instance, certain quinoline-based hydrazones have demonstrated significant antimycobacterial activity. nih.gov

Table 2: Biological Activities of Various Hydrazone Derivatives

This table provides examples of different classes of hydrazone-containing compounds and their reported biological activities, illustrating the broad potential of this functional group.

Hydrazone Derivative ClassReported Biological ActivityReference
Isonicotinoyl HydrazonesAntitubercular researchgate.netnih.gov
Nifuroxazide (a nitrofuran hydrazide)Intestinal Antiseptic nih.gov
Quinoxalinone HydrazonesAnti-inflammatory tandfonline.com
Imidazo[2,1-b]thiazole HydrazonesAntimicrobial nih.gov
Quinoline-based HydrazonesAntimycobacterial, Antimalarial nih.govnih.gov

SAR of Condensed Ring Systems and Bridged Analogues

The fusion of additional rings to the quinolinone core to create tricyclic or tetracyclic systems is a well-established strategy for developing potent therapeutic agents. tandfonline.comnih.gov These condensed systems often exhibit enhanced biological activities, such as antifungal, antiplasmodial, and antitumor effects, due to their increased structural rigidity and ability to engage in more extensive interactions with biological targets. nih.gov For instance, pyrimidoquinolines, which are tricyclic fused systems, are known for their anticancer and antibacterial properties. nih.gov

The synthesis of these fused systems can be achieved through various chemical methodologies, including multicomponent reactions and transition metal catalysis. tandfonline.com In the context of a this compound, fusing a third ring across positions 5 and 6 or 7 and 8 could lead to novel tetracyclic structures. The nature of this fused ring (e.g., pyrrole, pyrazole, pyrimidine) would be a key determinant of the resulting compound's pharmacological profile. tandfonline.com

Bridged analogues represent another class of structural modification. A critical example from the broader quinolone field is the water-metal ion bridge observed in the interaction between fluoroquinolones and bacterial topoisomerase IV. nih.gov This bridge, coordinated by the C3-carboxylic acid and C4-keto group of the quinolone, is essential for antibacterial activity. While not a covalent bridge within the drug's carbon skeleton, it highlights the importance of spatial relationships and non-covalent bridging interactions in drug-target binding. The design of covalently bridged quinolinone analogues, for example, by linking the N-1 and C-8 positions, could enforce specific conformations and lead to novel biological activities.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule fits into and interacts with its biological target. For this compound analogues, conformational analysis is crucial for understanding their SAR. Key aspects would include the orientation of the phenoxy group at position 6 relative to the quinolinone ring system and the conformation of any substituents at other positions.

Furthermore, the planarity of the core 1,4-dihydroquinolin-4-one ring system and the conformation of flexible side chains, such as a carboxamide or a hydrazone moiety at position 3, would be critical. The interplay between the conformation of the 6-phenoxy group and other substituents would ultimately define the molecule's pharmacophoric presentation to its biological target. researchgate.net A thorough conformational analysis, combining experimental techniques like NMR with theoretical calculations, would be essential for designing more potent and selective analogues. rsc.org

Pharmacological Mechanisms and in Vitro/in Vivo Biological Activities Non Human

Anti-Proliferative and Anti-Cancer Activities (in cell lines and animal models)

The 4-phenoxyquinoline core structure has been a focal point for the development of novel anti-cancer agents. Researchers have modified this scaffold to create derivatives with potent anti-proliferative effects against various cancer cell lines.

Several 4-phenoxyquinoline derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

c-Met and Flt-3 Inhibition: A series of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a 2-oxo-4-chloro-1,2-dihydroquinoline-3-carboxamide moiety were synthesized and evaluated for their kinase inhibitory activity. One promising analog, compound 42 , demonstrated potent inhibition of both c-Met and Flt-3 kinases with IC50 values of 1.21 nM and 2.15 nM, respectively. This compound also showed inhibitory activity against VEGFR-2, PDGFR-β, c-Kit, and EGFR.

c-Met Kinase Inhibition: In another study, a series of N1-(3-fluoro-4-(6,7-disubstituted-quinolin-4-yloxy)phenyl)-N4-arylidenesemicarbazide derivatives were developed as c-Met kinase inhibitors. The most potent compound, 28 , exhibited a c-Met IC50 of 1.4 nM.

Aurora Kinase B Mislocalization: A novel 4-phenoxy-quinoline-based scaffold was found to disrupt the localization of Aurora kinase B (AURKB), a key mitotic kinase, rather than inhibiting its catalytic activity directly. A bromine-substituted derivative from this series, LXY18 , was identified as a potent disruptor of cell division at sub-nanomolar concentrations. This unique mechanism of action, which involves preventing the relocalization of the chromosomal passenger protein (CPP) complex during mitosis, offers a potential advantage over traditional catalytic inhibitors.

Table 1: Kinase Inhibition Profile of Selected 4-Phenoxyquinoline Derivatives

CompoundTarget KinaseIC50 (nM)
Compound 42 c-Met1.21
Flt-32.15
Compound 28 c-Met1.4
LXY18 Aurora Kinase B (mislocalization)Sub-nanomolar

The anti-proliferative effects of 4-phenoxyquinoline derivatives are mediated through various mechanisms that interfere with cancer cell growth and survival.

Apoptosis Induction: Studies on quinoline (B57606) derivatives have shown their ability to induce apoptosis, or programmed cell death, in cancer cells. For instance, a 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one derivative was found to induce apoptosis in human ovarian cancer cell lines, evidenced by morphological changes and DNA fragmentation. This was associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins p53 and Bax.

Cell Cycle Arrest: The same 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one derivative caused cell cycle arrest at the G2/M phase, which was linked to the downregulation of cyclin B1 and cdk1.

Inhibition of Cytokinesis: The 4-phenoxy-quinoline derivative LXY18 prevents cytokinesis, the final step of cell division, by blocking the relocalization of AURKB. This leads to the formation of polyploid cells and subsequently triggers cell death.

The anti-proliferative activity of various 4-phenoxyquinoline derivatives has been assessed in a panel of human cancer cell lines.

A series of 6,7-disubstituted-4-phenoxyquinoline derivatives showed moderate to excellent potency against H460 (non-small cell lung cancer), HT-29 (colorectal adenocarcinoma), MKN-45 (gastric carcinoma), A549 (lung carcinoma), and U87MG (glioblastoma) cell lines. Compound 42 from this series showed a 6.1-fold increase in activity against the H460 cell line compared to the multi-kinase inhibitor foretinib.

N1-(3-fluoro-4-(6,7-disubstituted-quinolin-4-yloxy)phenyl)-N4-arylidenesemicarbazide derivatives were evaluated against A549, HT-29, MKN-45, and MDA-MB-231 (breast cancer) cell lines, with several compounds further tested against U87MG, NCI-H460 (non-small cell lung cancer), and SMMC7721 (hepatocellular carcinoma) cell lines. Compound 28 displayed a significant increase in activity against A549, HT-29, U87MG, and NCI-H460 cell lines compared to foretinib.

The 4-phenoxy-quinoline derivative LXY18 exhibited broad-spectrum antimitotic activity in a panel of 17 cancer cell lines from various tissue origins.

Table 2: Anti-proliferative Activity of Selected 4-Phenoxyquinoline Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeActivity
Compound 42 H460Non-small cell lung cancer6.1-fold more active than foretinib
HT-29Colorectal adenocarcinomaModerate to excellent
MKN-45Gastric carcinomaModerate to excellent
A549Lung carcinomaModerate to excellent
U87MGGlioblastomaModerate to excellent
Compound 28 A549Lung carcinoma2.1-fold more active than foretinib
HT-29Colorectal adenocarcinoma3.3-fold more active than foretinib
U87MGGlioblastoma48.4-fold more active than foretinib
NCI-H460Non-small cell lung cancer3.6-fold more active than foretinib

The in vivo efficacy of 4-phenoxyquinoline derivatives has been demonstrated in animal models of cancer.

The orally bioavailable 4-phenoxy-quinoline derivative LXY18 was shown to markedly suppress tumor growth in xenograft models. It exhibited widespread tissue distribution, including penetration of the blood-brain barrier, and accumulated effectively in tumor tissues.

Anti-Infective Activities (in vitro/in animal models)

In addition to their anti-cancer properties, certain quinoline derivatives have been investigated for their activity against infectious pathogens.

Derivatives of the 1,2-dihydroquinoline (B8789712) class have shown promise as agents against Trypanosoma species, the parasites responsible for human African trypanosomiasis.

A synthetic optimization study based on a lead antitrypanosomal 1,2-dihydro-2,2,4-trimethylquinolin-6-yl ester derivative led to the discovery of N1-substituted derivatives with nanomolar IC50 values against T. b. rhodesiense STIB900 in vitro. One such derivative, 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate (B1210297) (10a) , had an IC50 value of 0.014 µM against these parasites. In a mouse model infected with T. b. brucei STIB795, this compound significantly prolonged the lifespan of the animals.

The mechanism of action for these 1,2-dihydroquinoline derivatives appears to involve the induction of oxidative stress. When T. b. brucei were exposed to compound 10a in vitro, an increase in reactive oxygen species was observed, implicating this as a key part of their trypanocidal effect.

Anti-HIV Activity

The human immunodeficiency virus (HIV) continues to be a major global health challenge, necessitating the discovery of novel antiviral agents that target different stages of the viral life cycle. Research into quinolone derivatives has identified promising candidates that inhibit key viral enzymes.

HIV-1 Ribonuclease H and Polymerase Inhibition:

The reverse transcriptase (RT) enzyme of HIV-1 is a critical target for antiretroviral therapy and possesses both DNA polymerase and ribonuclease H (RNase H) activities. nih.govnih.gov While many drugs target the polymerase function, the RNase H domain remains a less exploited target. nih.gov

Studies on quinolinonyl non-diketo acid derivatives have provided insight into the potential anti-HIV activity of compounds with a 6-phenoxy-1,4-dihydroquinolin-4-one core. Specifically, phenyl ether derivatives have demonstrated inhibitory activity against the RNase H function of HIV-1 RT. In a notable study, two closely related phenyl ether compounds, 4i and 5i , exhibited moderate inhibition of HIV-1 RNase H with the following IC₅₀ values:

CompoundIC₅₀ (μM) for HIV-1 RNase H Inhibition
4i 32.0
5i 45.5
Data sourced from a study on quinolinonyl non-diketo acid derivatives as inhibitors of HIV-1 Ribonuclease H. acs.org

These findings suggest that the 6-phenoxy-quinolinone scaffold can interact with the RNase H active site of HIV-1 RT. The mechanism of such inhibitors often involves the chelation of divalent metal ions essential for the catalytic activity of the enzyme. nih.gov However, direct data on the inhibitory activity of this compound against HIV-1 polymerase is not extensively available in the reviewed literature. Dual inhibitors that target both the polymerase and RNase H activities of reverse transcriptase are of significant interest as they could offer a higher barrier to the development of drug resistance. plos.org

HIV IN Inhibition:

HIV integrase (IN) is another crucial enzyme for viral replication, responsible for integrating the viral DNA into the host genome. mdpi.com While various quinolone derivatives have been investigated as HIV-1 integrase inhibitors, specific data on the inhibitory potential of this compound against HIV integrase is not prominently featured in the available scientific literature.

Antibacterial Spectrum and Mechanisms

Quinolones are a major class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. rsc.org The antibacterial spectrum of quinolones can be significantly influenced by substitutions on the quinolone ring.

While comprehensive studies detailing the specific antibacterial spectrum and minimum inhibitory concentration (MIC) values for this compound are not widely available, the general activity of the quinolone class suggests potential efficacy against both Gram-positive and Gram-negative bacteria. rsc.org For instance, novel des-fluoro(6) quinolones have demonstrated potent activity against a wide range of clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. nih.gov The activity of these related compounds underscores the potential of the quinolone core, although specific testing is required to determine the precise antibacterial profile of the 6-phenoxy derivative.

Antimalarial Efficacy and Target Identification

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, underscores the urgent need for new antimalarial agents. Quinolone derivatives have historically been a cornerstone of antimalarial chemotherapy, with compounds like chloroquine.

Research into novel quinolone structures continues to yield promising antimalarial candidates. Studies on haloalkyl- and haloalkoxy-quinolones have demonstrated potent activity in the nanomolar range against both chloroquine-sensitive and multidrug-resistant P. falciparum strains. nih.gov These compounds are believed to exert their effect by targeting the parasite's cytochrome bc1 complex, a key component of the mitochondrial respiratory chain. nih.gov

While specific IC₅₀ values for this compound against P. falciparum are not detailed in the reviewed literature, the established antimalarial potential of the broader quinolone class suggests that this compound could warrant investigation as a potential antimalarial agent. nih.govresearchgate.net

Anti-Inflammatory Activities (in cell lines and animal models)

Chronic inflammation is a key component of numerous diseases, and the modulation of inflammatory pathways is a major therapeutic goal. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). clinicaleducation.org

Modulation of Proinflammatory Cytokine Expression (e.g., IL-6, TNF-α)

While direct studies on the effect of this compound on IL-6 and TNF-α expression are limited, research on structurally related quinazoline (B50416) derivatives provides strong evidence for the anti-inflammatory potential of this class of compounds. For example, certain quinazoline derivatives have been shown to inhibit the production of IL-6 and TNF-α in monocytic cell lines. core.ac.uk This inhibition of key pro-inflammatory cytokines suggests that compounds with a similar core structure could possess significant anti-inflammatory properties. The production of these cytokines is a hallmark of the inflammatory response, and their inhibition is a key mechanism of many anti-inflammatory drugs. nih.govnih.gov

Inhibition of NF-κB Pathway Activation

The inhibition of pro-inflammatory cytokine production is often linked to the modulation of the NF-κB signaling pathway. clinicaleducation.org Upon stimulation by inflammatory signals, the IκB protein is degraded, allowing the NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes, including those for IL-6 and TNF-α. nih.gov

Studies on novel quinoline inhibitors have demonstrated their ability to interfere with this pathway. nih.gov Some quinoline derivatives have been shown to inhibit the transcription of known NF-κB target genes without affecting the degradation of IκBα, suggesting a mechanism that may involve interference with the DNA-binding activity of the p65/NF-κB transcription factor. nih.gov This provides a plausible mechanism through which this compound could exert anti-inflammatory effects, although direct experimental verification is required.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to understand how a ligand, such as 6-Phenoxy-1,4-dihydroquinolin-4-one, might interact with a biological target, typically a protein.

Identification of Binding Pockets and Key Interactions

Molecular docking simulations have been instrumental in identifying the binding pockets and key interactions of quinoline (B57606) derivatives with various biological targets. For instance, studies on quinoline derivatives have revealed their potential to bind to the active sites of enzymes like DNA gyrase and HIV reverse transcriptase. nih.govnih.gov In the context of this compound, docking studies would aim to identify the specific amino acid residues within a target's binding pocket that form crucial interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Research on similar quinolin-4-one hybrids has shown that the quinolinedione moiety often localizes within a hydrophobic matrix of the enzyme's active site, near aromatic residues like Tyrosine, Tryptophan, and Phenylalanine. mdpi.com The phenoxy group of this compound would likely contribute to these hydrophobic interactions, anchoring the molecule within the binding pocket. The nitrogen and oxygen atoms in the quinolinone core are potential sites for hydrogen bonding with the protein. researchgate.netbibliomed.org

Prediction of Binding Affinities and Orientations

A key outcome of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the ligand-target interaction. nih.gov Lower binding energy scores typically indicate a more stable and favorable interaction. mdpi.com For example, docking studies of various quinoline derivatives against different targets have reported a range of binding affinities, highlighting the influence of substituents on binding. nih.govresearchgate.net

The orientation of the ligand within the binding site is another critical piece of information derived from docking simulations. It reveals the three-dimensional arrangement of the molecule that maximizes its interactions with the target. For quinoline derivatives, the planarity of the quinoline ring system and the conformational flexibility of the phenoxy substituent would be key factors determining the optimal binding pose of this compound.

Target ProteinKey Interacting Residues (Hypothetical)Predicted Binding Affinity (kcal/mol) (Illustrative)Reference
DNA GyraseAsp73, Gly77, Ala92-8.5 nih.gov
HIV Reverse TranscriptaseLys101, Tyr181, Tyr188-9.2 nih.gov
c-Met KinaseMet1160, Tyr1230, Asp1222-10.1 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov

Development of Predictive Models for Biological Activity

QSAR models are developed using a dataset of compounds with known biological activities. These models can then be used to predict the activity of new, untested compounds. For quinoline derivatives, QSAR models have been successfully developed to predict their activity against various targets, including bacteria and cancer cells. nih.govnih.gov These models are typically validated using statistical methods to ensure their robustness and predictive power. nih.gov A well-validated QSAR model for a series of quinolin-4-one derivatives could be used to predict the biological activity of this compound.

The development of such models often involves machine learning algorithms like multiple linear regression, k-nearest neighbors, and support vector machines. nih.gov For instance, a study on quinolinone-based thiosemicarbazones developed a QSAR model with a high correlation coefficient (R² = 0.83), indicating a good correlation between the predicted and experimental anti-tuberculosis activity. nih.gov

Identification of Physicochemical Descriptors Influencing Activity

A crucial aspect of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. researchgate.net These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological in nature. pensoft.net

Descriptor TypeSpecific DescriptorInfluence on Activity (Hypothetical)Reference
ElectronicDipole MomentIncreased dipole moment may enhance interactions with polar residues in the target's active site. pensoft.net
StericMolecular VolumeOptimal molecular volume is crucial for fitting into the binding pocket without steric clashes. researchgate.net
HydrophobicLogPA balanced lipophilicity is often required for good membrane permeability and target engagement. researchgate.net
TopologicalWiener IndexThis descriptor, related to molecular branching, can influence the overall shape and flexibility of the molecule. nih.gov

Conformational Analysis and Energy Minimization

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process used to find the most stable conformation (the one with the lowest potential energy).

For this compound, conformational analysis would focus on the rotational freedom of the phenoxy group relative to the quinolinone core. The dihedral angle between these two ring systems is a key conformational parameter. Molecular mechanics calculations and quantum chemical methods are often employed to explore the potential energy surface and identify low-energy conformations. nih.gov

Energy minimization calculations help to refine the three-dimensional structure of the molecule, providing a more realistic representation for use in other computational studies like molecular docking. Studies on similar bicyclic and heterocyclic systems have shown that the heterocyclic ring often adopts a half-chair or boat conformation. nih.govscielo.br The specific conformation of the dihydroquinolinone ring in this compound would be determined through these computational methods. The planarity of the aromatic rings and the potential for intramolecular hydrogen bonding can also influence the preferred conformation. scielo.brscispace.com

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

In general, DFT studies on related quinolone structures are used to calculate various electronic properties. sapub.orgresearchgate.net These often include determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. sapub.org Other calculated parameters typically include the ionization potential, electron affinity, electronegativity, chemical hardness, and the molecular electrostatic potential (MEP) map, which helps in identifying sites susceptible to electrophilic and nucleophilic attack. sapub.orgnih.gov Such calculations provide fundamental insights into the molecule's stability, reactivity, and potential interaction mechanisms. sapub.org

Molecular Dynamics Simulations for Understanding Dynamic Interactions

No specific studies employing molecular dynamics simulations to understand the dynamic interactions of this compound were identified in the available literature.

For analogous compounds, MD simulations are a powerful tool to investigate the behavior of a molecule over time, particularly its interactions with other molecules, such as a biological receptor or solvent. These simulations can reveal the stability of a compound within a protein's binding site, identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts, and calculate binding free energies to estimate the affinity of the molecule for its target. This information is critical in fields like drug design for understanding how a compound might exert a biological effect.

Due to the absence of specific data for this compound, the creation of detailed research findings and data tables for these sections is not possible.

Future Research Directions and Translational Perspectives Pre Clinical Focus

Rational Design of Novel 6-Phenoxy-1,4-dihydroquinolin-4-one Analogues with Enhanced Potency and Selectivity

The rational design of new analogues based on the this compound core is a cornerstone of future research. This approach aims to optimize the potency and selectivity of these compounds for their biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how chemical modifications influence biological activity. nih.gov

For instance, the introduction of various substituents on the phenoxy and quinolinone rings can significantly impact efficacy. Research on related 4-phenoxyquinoline derivatives has shown that the addition of halogen groups, such as fluoro groups, at specific positions on the phenyl ring can lead to more effective compounds compared to those with nitro or methoxy (B1213986) groups. nih.gov Specifically, in a series of 6,7-disubstituted-4-phenoxyquinoline derivatives, compounds with a trifluoromethyl group at the 2-position of the phenyl ring demonstrated enhanced effectiveness. nih.gov

These findings underscore the importance of systematic modifications and the subsequent evaluation of their effects on target binding and cellular activity. Future efforts will likely involve the synthesis and screening of a diverse library of analogues to build a comprehensive understanding of the SAR for this scaffold.

Investigation of Novel Molecular Targets for the this compound Scaffold

While initial studies have identified certain biological targets for quinolinone derivatives, a significant avenue for future research lies in the discovery of novel molecular targets. The quinoline (B57606) and quinolinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide variety of biological targets. mdpi.comresearchgate.net

Recent studies on similar quinoline-based compounds have revealed their potential to inhibit a range of targets, including kinases, which are crucial in cancer signaling pathways. nih.gov For example, certain 4-phenoxyquinoline derivatives have been investigated as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer development. nih.govnih.govnih.gov Furthermore, the quinoline scaffold has been explored for its activity against targets relevant to neurodegenerative diseases and as multi-target agents for conditions like anxiety. mdpi.com

The exploration of new targets will likely involve a combination of computational methods, such as molecular docking and virtual screening, alongside experimental approaches like affinity chromatography and proteomics. Identifying new molecular targets will not only expand the potential therapeutic applications of the this compound scaffold but also provide deeper insights into its mechanism of action.

Exploration of Multi-Targeting Strategies Based on the Quinolinone Core

The development of multi-target agents, which can modulate multiple biological targets simultaneously, is a growing trend in drug discovery. mdpi.com This strategy can offer advantages in treating complex diseases like cancer, where multiple pathways are often dysregulated. mdpi.com The quinolinone core is a versatile scaffold that has been extensively investigated for its potential in creating multi-target compounds. mdpi.comresearchgate.net

Researchers have successfully designed and synthesized quinolinone derivatives with dual or multiple activities. For example, some quinolinone carboxamides and hybrid derivatives have demonstrated both antioxidant and lipoxygenase (LOX) inhibitory activity. mdpi.comnih.gov In the context of cancer, quinoline-based compounds are being explored as multi-target inhibitors of EGFR, BRAFV600E, and EGFRT790M. researchgate.net Another promising strategy involves the synergistic inhibition of topoisomerase I (TOPO-I), bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 (ABCG2). mdpi.com

Future research will likely focus on the rational design of this compound analogues that can interact with multiple, disease-relevant targets. This could involve creating hybrid molecules that combine the quinolinone core with other pharmacophores known to interact with specific targets.

Development of Prodrug Strategies for Improved Pharmacokinetic Profiles (Non-Human)

A significant challenge in drug development is achieving optimal pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Prodrug strategies offer a powerful approach to overcome limitations such as poor solubility, low bioavailability, and rapid metabolism. nih.govslideshare.netmdpi.com A prodrug is an inactive derivative that is converted to the active drug within the body. slideshare.net

In the context of this compound, future pre-clinical research will explore various prodrug approaches to enhance its drug-like properties. This could involve creating derivatives that are more readily absorbed orally or that have a longer half-life in the body, leading to improved therapeutic efficacy in non-human studies.

Application of Advanced Synthetic Methodologies for Library Generation

The efficient synthesis of a diverse library of compounds is essential for exploring the full potential of the this compound scaffold. Recent advancements in synthetic organic chemistry offer powerful tools for generating such libraries. nih.gov

Modern synthetic methods for quinoline and quinolone derivatives include transition metal-catalyzed reactions (e.g., using palladium and copper catalysts), microwave-assisted synthesis, and continuous flow chemistry. nih.govnumberanalytics.com These techniques often provide higher yields, shorter reaction times, and greater functional group tolerance compared to classical methods like the Friedländer or Skraup synthesis. numberanalytics.comnih.gov One-pot, multi-component reactions are particularly attractive as they allow for the rapid assembly of complex molecules from simple starting materials, increasing efficiency and reducing waste. nih.govmdpi.com

Future research will undoubtedly leverage these advanced synthetic methodologies to create a wide array of this compound analogues. This will facilitate more extensive SAR studies and the exploration of a broader chemical space, ultimately accelerating the discovery of new and improved drug candidates.

Integration of Artificial Intelligence and Machine Learning in Drug Design Efforts

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. nih.govresearchgate.netmednexus.org These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the drug design process. nih.govnih.gov

The integration of AI and ML into the research and development of this compound derivatives holds immense promise for accelerating the identification of potent, selective, and drug-like candidates for further pre-clinical investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.